2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a 4-fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Pyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the pyrazine moiety could potentially improve its water solubility .
Result of Action
Given the broad range of biological activities exhibited by pyrazine derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can influence the ionization state of the compound and thereby its interaction with its targets . Similarly, high temperatures could potentially affect the compound’s stability, while the presence of other biomolecules could influence its distribution and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the following steps:
Formation of the Intermediate: The initial step could involve the reaction of 4-fluoroaniline with a suitable diketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to yield the desired pyrazolo[1,5-A]pyrazine core.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like Pd/C to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar core structure but differ in the substituents and their biological activities.
Pyrrolopyrazines: Another class of compounds with a similar heterocyclic framework but distinct functional groups and applications.
Uniqueness
2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIOASRYKZXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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